Prop-2-enamide;styrene
Description
Overview of Copolymer Systems for Tailored Functionality
Copolymerization allows for the creation of materials with properties that are not achievable with their constituent homopolymers. By varying the ratio and arrangement of the different monomer units—be it random, alternating, block, or graft—scientists can fine-tune characteristics such as solubility, thermal stability, mechanical strength, and responsiveness to external stimuli. The introduction of hydrophilic and hydrophobic segments within the same polymer chain, as seen in acrylamide-styrene copolymers, leads to amphiphilic macromolecules. These can self-assemble in solution to form complex structures like micelles and other aggregates, a behavior that is central to many of their applications. acs.orgacs.org
Historical Context and Evolution of Acrylamide-Styrene Copolymer Research
The study of acrylamide-based polymers dates back to the mid-20th century, with initial production of acrylamide (B121943) monomer beginning in 1955 and polymer production in 1965. nih.gov Early research into the copolymerization of acrylamide with the water-insoluble monomer styrene (B11656) highlighted the necessity of emulsification to facilitate the reaction in an aqueous medium. google.com Initial methods involved the use of anionic emulsifying agents. google.com A significant development was the discovery that the copolymerization could be achieved without traditional emulsifiers by using a small amount of water-soluble polyacrylamide, an oil-soluble initiator, and high-speed shear agitation. google.com Over the years, advancements in polymerization techniques, such as soap-free emulsion polymerization, scirp.orgscirp.org micellar polymerization, acs.orgresearchgate.net and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT), acs.orgnih.gov have provided more precise control over the copolymer architecture, including molecular weight and monomer sequencing. acs.org These advancements have enabled researchers to systematically investigate the structure-property relationships of these copolymers, leading to a deeper understanding of their solution behavior and potential applications. acs.org
Significance of Acrylamide-Styrene Copolymer Systems in Contemporary Polymer Research
Acrylamide-styrene copolymers are of great interest due to their amphiphilic nature, which allows them to act as "macrosurfactants" or stabilizers in emulsion systems. acs.org This property is particularly valuable in the formulation of high and medium internal phase emulsions (H/MIPEs), which can serve as templates for creating robust macroporous hydrogels. acs.org These copolymers have also shown promise as rheology modifiers in various industrial applications, including as drag-reducing agents in turbulent flows and as viscosifying agents in enhanced oil recovery processes. nih.govresearchgate.net The ability to form nano-associations in solution contributes to their thickening behavior. researchgate.net Furthermore, the incorporation of hydrophilic acrylamide units into hydrophobic polystyrene chains can enhance the diffusion of aqueous solutions through porous structures, opening up potential applications in biomedical fields. scirp.orgscirp.org The development of well-defined block copolymers of styrene and acrylamide, in particular, is an area of active research, with potential applications in fields like biomaterials and 3D printing due to their unique thermogelating and salinity-resistant properties. acs.org
Current Challenges and Emerging Opportunities in Acrylamide-Styrene Copolymer Studies
Despite significant progress, challenges remain in the synthesis and application of acrylamide-styrene copolymers. A primary difficulty lies in the controlled synthesis of well-defined copolymer structures, especially block copolymers, due to the disparate reactivity and solubility of the two monomers. acs.org Overcoming these synthetic hurdles is crucial for systematically studying their self-assembly and rheological properties. acs.org
Emerging opportunities lie in the development of novel polymerization techniques that offer better control over the copolymer architecture. For instance, the use of RAFT polymerization in a common solvent has been shown to be a viable route to synthesizing well-defined poly(styrene-b-acrylamide) diblock copolymers. acs.org There is also growing interest in using these copolymers to create advanced materials with tailored properties. For example, their use as "macrosurfactants" to create macroporous hydrogels with enhanced mechanical robustness is a promising area of research. acs.org Another key area is their application as drag-reducing agents, where the introduction of hydrophobic associations can protect the polymer backbone from mechanical degradation in turbulent flow. acs.orgnih.gov Further exploration of their solution behavior, particularly the influence of copolymer microstructure on their self-assembly and rheological properties, will continue to unlock new applications in diverse fields. researchgate.net
Detailed Research Findings
Synthesis and Structural Characterization
The synthesis of poly(acrylamide-co-styrene) can be achieved through various polymerization methods. A common approach is micellar polymerization, where styrene, a hydrophobic monomer, is incorporated into the micelles of a surfactant, such as cetyltrimethylammonium bromide (CTAB), in an aqueous solution of acrylamide. acs.orgacs.org Polymerization is then initiated, often using a water-soluble initiator like potassium persulfate (K₂S₂O₈) at elevated temperatures. acs.orgacs.org Another method is soap-free emulsion polymerization, which can be performed at boiling temperatures in an aqueous medium with an initiator like potassium peroxosulphate. scirp.orgscirp.orgresearchgate.net The ratio of the monomers can be varied to control the properties of the resulting copolymer. scirp.orgresearchgate.net For instance, increasing the proportion of styrene generally leads to a more hydrophobic polymer with decreased solubility in water and increased solubility in organic solvents like tetrahydrofuran (B95107) (THF). scirp.orgscirp.org
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the incorporation of both monomers into the copolymer chain. scirp.orgresearchgate.net FTIR spectra of the copolymer show characteristic peaks for both the acrylamide and styrene units. scirp.orgresearchgate.net ¹H NMR spectroscopy can be used to determine the molar ratio of the monomers in the final copolymer. acs.org
Physical and Thermal Properties
The physical properties of acrylamide-styrene copolymers are highly dependent on the monomer composition. As the styrene content increases, the copolymer becomes more plastic-like and less soluble in water. scirp.orgscirp.org The thermal properties can be investigated using thermogravimetric analysis (TGA). scirp.orgresearchgate.net Studies have shown that the incorporation of acrylamide can affect the glass transition temperature (Tg) of the resulting polymer. nih.gov
| Property | Description | Influencing Factors |
| Solubility | Varies from water-soluble to soluble in organic solvents. | The ratio of acrylamide to styrene is the primary factor. Higher styrene content leads to solubility in organic solvents like THF. scirp.orgscirp.org |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | The incorporation of acrylamide can increase the Tg compared to pure polystyrene. nih.gov |
| Thermal Stability | The ability of the polymer to resist thermal degradation. | Can be assessed by TGA. The copolymer structure influences its decomposition profile. scirp.orgresearchgate.net |
Swelling Behavior and Hydrogel Formation
The amphiphilic nature of acrylamide-styrene copolymers makes them suitable for the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. sphinxsai.com The swelling behavior of these hydrogels is influenced by factors such as the monomer concentration used in their preparation and the pH of the surrounding medium. researchgate.net Generally, hydrogels prepared with lower monomer concentrations exhibit higher swelling due to lower crosslinking density. researchgate.net
Poly(acrylamide-co-styrene) can act as a macrosurfactant to stabilize oil-in-water emulsions, which can then be polymerized to form macroporous hydrogels. acs.org The water sorption capacity of these hydrogels can be significant. acs.org
| Parameter | Observation | Reference |
| Effect of Monomer Concentration on Swelling | Lower monomer concentrations during hydrogel synthesis lead to higher swelling capacity. | researchgate.net |
| Effect of pH on Swelling | The swelling of acrylamide-based hydrogels can be significantly influenced by the pH of the solution. researchgate.netd-nb.info | |
| Macrosurfactant for Hydrogel Templating | Poly(acrylamide-co-styrene) can stabilize oil-in-water emulsions for the creation of macroporous hydrogels. acs.org |
Properties
IUPAC Name |
prop-2-enamide;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C3H5NO/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNONFBDPKFXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124400-28-8, 24981-13-3, 737001-22-8, 133097-40-2 | |
| Record name | 2-Propenamide, polymer with ethenylbenzene, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124400-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylamide-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24981-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737001-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, polymer with ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133097-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90947854 | |
| Record name | Prop-2-enimidic acid--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24981-13-3 | |
| Record name | Ethenylbenzene, polymer with 2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024981133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enimidic acid--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Mechanisms, Reaction Kinetics, and Engineering Principles
Fundamental Free Radical Copolymerization Mechanisms
Free radical polymerization proceeds through a chain reaction mechanism that includes initiation, propagation, termination, and chain transfer steps. fujifilm.com The interplay of these stages dictates the molecular weight, composition, and microstructure of the resulting copolymer.
The initiation phase involves the generation of highly reactive free radicals, which subsequently react with monomer molecules. fujifilm.com This can be achieved through several pathways:
Thermal Initiation: This method uses initiators that decompose upon heating to produce free radicals. Peroxides and azo compounds are common thermal initiators. fujifilm.com For the acrylamide-styrene system, water-soluble initiators like ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS) are frequently used, especially in emulsion or solution polymerization. cmu.edumst.edu Oil-soluble initiators such as dibenzoyl peroxide (DBP) can also be employed, particularly in systems like inverse microemulsions. researchgate.net The thermal decomposition of these molecules creates primary radicals that initiate the polymerization process.
Redox Initiation: Redox systems generate radicals at lower temperatures than thermal initiation, offering better control over the reaction. These systems consist of an oxidizing agent and a reducing agent. For acrylamide-based polymerizations, common redox pairs include ammonium persulfate with a reducing agent like sodium thiosulfate (B1220275) (STS) or sodium metabisulfite (B1197395) (SMS). mst.edu Another example is the use of ceric ammonium nitrate (B79036) in conjunction with a macromolecule containing hydroxyl groups, which can initiate the polymerization of acrylamide (B121943). tandfonline.com
Photo-initiation: This technique utilizes ultraviolet (UV) light to decompose a photoinitiator, creating radicals. Photoinitiated polymerization offers spatial and temporal control over the initiation process and can be carried out at ambient temperatures. nih.gov For the polymerization of acrylamide and its copolymers, initiators such as 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (V-50) have been successfully used under UV irradiation. nih.gov
Once a monomer radical is formed, it rapidly adds to the double bond of another monomer molecule in the propagation step. simply.science This process repeats, extending the polymer chain. fujifilm.com In the copolymerization of prop-2-enamide and styrene (B11656), four propagation reactions occur simultaneously: an acrylamide radical adding to an acrylamide monomer, an acrylamide radical adding to a styrene monomer, a styrene radical adding to a styrene monomer, and a styrene radical adding to an acrylamide monomer. The relative rates of these reactions determine the final composition and sequence distribution of the copolymer.
The growth of a polymer chain is halted by termination reactions, which involve the reaction between two growing radical chains to form one or more stable, non-reactive polymer molecules. fujifilm.comuwaterloo.ca There are two primary mechanisms for termination:
Combination (or Coupling): Two growing polymer chain radicals react to form a single, longer polymer chain. uwaterloo.ca For styrene polymerization, combination is the predominant termination process. libretexts.org
Disproportionation: A hydrogen atom is transferred from one growing radical chain to another. This results in the formation of two separate polymer molecules: one with a saturated end group and another with an unsaturated end group. fujifilm.comlibretexts.org
The prevalence of each termination mechanism depends on factors like the specific monomers involved and the reaction temperature. hacettepe.edu.tr
Reaction Kinetics and Rate Determination
The kinetics of copolymerization describe the rate at which monomers are converted into polymer. This is influenced by monomer concentrations, initiator concentration, and temperature.
The following table presents experimental data on the maximum polymerization rates observed for the homopolymerization and copolymerization of acrylamide (AAm) and styrene (S) under specific conditions.
| Run | System | Initiator | Styrene in Oil Phase (mol fraction) | Max. Polymerization Rate (Rp/au) x 105 (mol dm-3 s-1) |
|---|---|---|---|---|
| 1 | AAm Homopolymerization | APS | 0.000 | 15.00 |
| 2 | AAm/S Copolymerization | APS | 0.046 | 0.74 |
| 3 | AAm/S Copolymerization | DBP | 0.046 | 1.15 |
| 4 | AAm/S Copolymerization | APS | 1.000 | 0.09 |
| 5 | S Homopolymerization | APS | 1.000 | 0.02 |
Data sourced from studies on polymerization in inverse microemulsions at 60°C. cmu.edu
These data illustrate the strong inhibiting effect of styrene on the polymerization rate. Even small amounts of styrene drastically reduce the rate compared to acrylamide homopolymerization. cmu.edu The rate of polymerization can be monitored experimentally using techniques such as dilatometry, which measures the volume contraction that occurs as monomer is converted to the denser polymer. researchgate.net
Monomer Reactivity Ratios and Copolymer Composition
The composition of a copolymer is dictated by the relative rates at which the two monomers add to a growing polymer chain. This relationship is quantified by monomer reactivity ratios (r₁ and r₂), which are central to predicting the microstructure of the resulting polymer. The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own species to the rate constant for the radical adding to the other monomer. For the copolymerization of Prop-2-enamide (M₁) and styrene (M₂), the reactivity ratios indicate the preference of a growing chain ending in an acrylamide radical to react with another acrylamide monomer (k₁₁) versus a styrene monomer (k₁₂), and vice versa for a chain ending in a styrenic radical (k₂₂ vs. k₂₁).
Studies on the free radical copolymerization of acrylamide with various methacrylates have shown that the reactivity ratio for the methacrylate (B99206) (r₁) is typically greater than that for acrylamide (r₂), indicating that the copolymers formed are richer in the methacrylate component. asianpubs.org The product of the two reactivity ratios (r₁ * r₂) provides insight into the monomer distribution. A product less than unity suggests a tendency towards a random or alternating distribution of monomer units in the polymer chain. asianpubs.org
For the styrene-acrylamide system, while extensive data is available for their copolymerization with other monomers, specific reactivity ratios can be influenced by the reaction conditions. For instance, in the copolymerization of N-(4-butoxycarbonylphenyl)maleimide (BCPM) with styrene, the reactivity ratios (r₁ and r₂) were found to be 0.20 and 0.39, respectively. researchgate.net In other systems, such as styrene-methyl methacrylate, the reactivity ratios are close to 0.5, indicating a tendency to form an alternating copolymer. acs.org Given the different electronic and steric characteristics of acrylamide and styrene, their copolymerization is expected to yield a copolymer with a composition that drifts as the reaction progresses, especially if one monomer is consumed more rapidly than the other. uwaterloo.ca
| Monomer System | r₁ (Monomer 1) | r₂ (Monomer 2) | r₁ * r₂ | Copolymer Type | Reference |
| Acrylamide (M₁) - Methyl Methacrylate (M₂) | > 1 (for MM) | < 1 (for AAm) | < 1 | Richer in MM, random distribution | asianpubs.org |
| Styrene (M₁) - Methyl Methacrylate (M₂) | 0.697 | 0.491 | 0.342 | Tendency for alternation | acs.org |
| Styrene (M₁) - Acrylonitrile (B1666552) (M₂) | ~0.4 | ~0.04 | ~0.016 | Richer in Styrene, random/alternating | cmu.edu |
| BCPM (M₁) - Styrene (M₂) | 0.20 | 0.39 | 0.078 | Random distribution | researchgate.net |
Note: Specific reactivity ratios for the Prop-2-enamide;styrene system are highly dependent on solvent and temperature and require specific experimental determination.
Auto-acceleration and Gel Effect Phenomena in Acrylamide Polymerization
The free-radical polymerization of acrylamide, particularly at high concentrations, is characterized by a phenomenon known as auto-acceleration, or the gel effect (also called the Trommsdorff–Norrish effect). sciepub.comwikipedia.org This is an undesirable but common occurrence in bulk and concentrated solution polymerizations where a rapid and often uncontrolled increase in the polymerization rate occurs.
The underlying cause of the gel effect is a significant increase in the viscosity of the reaction medium as polymer chains are formed. wikipedia.org This high viscosity severely restricts the mobility and diffusion of the large, growing polymer chains. As a result, the termination step of the polymerization, which relies on two growing radical chains colliding, is significantly slowed down (the termination rate constant, kₜ, approaches zero). sciepub.comwikipedia.org
This auto-acceleration is often accompanied by a rapid rise in temperature because the polymerization of acrylamide is highly exothermic, with an enthalpy of polymerization (ΔHp) reported to be between 17.0 and 20.0 kcal/mole. sciepub.com If the heat generated cannot be dissipated effectively, the temperature increase further accelerates the reaction rate, potentially leading to a runaway reaction and, in extreme cases, an explosion. sciepub.comwikipedia.org This phenomenon is clearly observed in acrylamide solutions with concentrations of 20 wt.% or higher, where a fast, non-linear increase in the rate of temperature rise occurs, accompanied by the gelation of the polymer. sciepub.com
Theoretical and Computational Studies of Polymerization Processes
Kinetic Modeling and Simulation of Copolymerization
Kinetic modeling and simulation are powerful tools for understanding and predicting the behavior of complex polymerization processes like that of Prop-2-enamide and styrene. These models can simulate the evolution of copolymer composition, molecular weight distribution, and reaction rate as a function of conversion under various reaction conditions. acs.orgfigshare.com
A comprehensive kinetic model for copolymerization must account for several factors. For aqueous systems involving charged monomers, a key feature is the inclusion of electrostatic interactions. Models have been developed that use principles like the DLVO theory to describe how ionic strength affects the rate coefficients. acs.org For emulsion polymerization systems, such as the grafting of styrene and acrylonitrile, two-phase kinetic models are proposed. These models use thermodynamic equilibrium equations to calculate the partitioning of monomers between the different phases (e.g., polymer domains and the continuous matrix) as the reaction proceeds. figshare.com
These models are typically validated by comparing their predictions with experimental data, often obtained through techniques like in-situ ¹H NMR, which can track monomer conversion over time. acs.org A successful model can accurately predict not only the reaction rate but also properties like grafting efficiency and the composition of both free and grafted polymer chains. figshare.com For acrylamide polymerization, models have been developed that incorporate mechanisms like intramolecular chain transfer (backbiting) to explain unusual kinetic features, such as the reaction order with respect to monomer concentration being higher than one. advancedsciencenews.com
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of polymerization, DFT calculations are instrumental in elucidating reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experiments alone. researchgate.netroyalsocietypublishing.org
DFT studies on styrene polymerization have been used to analyze the insertion mechanism of the monomer into the growing polymer chain. researchgate.net These calculations can determine the free energy profiles for different insertion pathways (e.g., 1,2-insertion vs. 2,1-insertion) and predict which pathway is kinetically preferred. researchgate.net Such studies have shown that for certain catalyst systems, the coordination of the styrene monomer to the active metal center plays a crucial role in determining the polymerization activity. researchgate.net
Furthermore, DFT can be used to investigate the stereochemistry of the polymerization, explaining why certain catalyst systems lead to specific polymer tacticity (e.g., isotactic polystyrene). nih.gov By calculating the energies of transition state structures, researchers can understand the factors that favor one stereochemical outcome over another. nih.gov For the this compound system, DFT could be employed to study the electronic interactions between the two different monomers and the growing radical chain, helping to rationalize the experimentally observed monomer reactivity ratios.
Molecular Dynamics Simulations of Growing Chains
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. In polymer science, MD simulations provide a powerful lens to study the conformational and dynamic behavior of growing polymer chains in various environments. mdpi.comnih.gov
MD simulations can track the real-time conformational changes of polymer chains, revealing key physical properties such as flexibility, rigidity, and the radius of gyration. mdpi.comnih.gov For copolymers like poly(acrylamide-co-styrene), simulations can explore how the chain dimensions and flexibility are affected by the copolymer composition and the solvent. For instance, simulations of a styrene/1-octene copolymer in toluene (B28343) showed that increasing the co-monomer content reduced the chain's radius of gyration and its interaction with the solvent. nih.gov
These simulations are also crucial for understanding the interactions between the polymer and its surroundings. They can be used to calculate interaction energies and the Flory-Huggins interaction parameter, which quantify the affinity of the copolymer chain for solvent molecules. nih.gov In the context of growing chains, MD can model the adsorption of polymers onto surfaces, which is relevant for applications in areas like enhanced oil recovery or materials coating. nih.govsemanticscholar.org By simulating the behavior of the growing this compound chain, researchers can gain insights into its self-assembly, its interaction with different solvents, and the early stages of phenomena like the gel effect at a molecular level. mdpi.com
Polymerization Process Engineering and Control
The engineering and control of the polymerization process for prop-2-enamide and styrene copolymers are critical for ensuring product consistency, safety, and the desired final properties. This section details the key engineering principles involved in managing reaction heat, optimizing reactor processes, and controlling the physical characteristics of the resulting polymer particles.
Heat Management and Exothermicity Control
Free radical polymerization is an exothermic process, and the copolymerization of prop-2-enamide with styrene is no exception. The polymerization of styrene alone generates approximately 71 kJ·mol⁻¹ of heat. nih.gov Without effective heat management, the rate of heat generation can exceed the rate of removal, leading to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction. nih.gov
Effective heat management is crucial not only for safety but also for controlling the polymer's properties. For instance, in the related copolymerization of acrylamide and acrylic acid, temperature fluctuations during the reaction have been shown to decrease the average chain length of the resulting polymer. anii.org.uy
Standard industrial practice for controlling the temperature in polymerization reactors involves the use of external cooling jackets or internal cooling coils. nih.gov These systems circulate a cooling fluid to dissipate the heat generated by the reaction.
In addition to mechanical cooling systems, chemical methods can be employed as a secondary control measure. The introduction of inhibitors can terminate the chain reaction by deactivating the active ends of the polymer chains, thus slowing or stopping the polymerization and the associated heat generation. nih.gov This technique is particularly valuable as an emergency stop measure to prevent runaway reactions. nih.gov
The control of reaction temperature in a stirred jacketed reactor is a primary focus of process optimization. As shown in the table below, different temperature control strategies can be modeled to achieve specific outcomes.
| Control Strategy | Description | Primary Objective |
| Isothermal Operation | The reactor temperature is maintained at a constant, optimal level throughout the polymerization. | Consistent reaction rate and predictable polymer properties. |
| Programmed Temperature Profile | The reactor temperature is intentionally varied according to a predefined profile over the course of the reaction. | Optimization of both reaction rate and final polymer characteristics, such as molecular weight. |
| Adiabatic Operation | The reaction is allowed to proceed with no heat removal, leading to a continuous rise in temperature. This is often used in modeling to understand worst-case scenarios. | Understanding reaction kinetics and potential for runaway conditions. |
This table illustrates different conceptual approaches to temperature control in polymerization reactors.
Batch and Semi-Batch Process Optimization
The choice of reactor operation mode, primarily batch or semi-batch, significantly influences the final properties of the this compound copolymer.
In a batch process , all reactants (monomers, initiator, solvent) are loaded into the reactor at the beginning of the reaction. A significant challenge in the batch copolymerization of prop-2-enamide and styrene arises from their different reactivity ratios. Prop-2-enamide and its derivatives tend to polymerize much more rapidly than styrene. narod.ru This can lead to a copolymer that is rich in prop-2-enamide units at the beginning of the reaction and rich in styrene units towards the end, resulting in significant compositional heterogeneity. narod.rumdpi.com
A semi-batch process offers a solution to this problem by allowing for the controlled addition of one or more reactants during the polymerization. wiserpub.com A common strategy is the "starved-feed" or semi-continuous process, where the more reactive monomer (in this case, prop-2-enamide) is fed into the reactor over time. mdpi.comresearchgate.net This approach maintains a low and relatively constant concentration of the more reactive monomer, forcing it to copolymerize with the less reactive monomer (styrene) and leading to a more homogeneous copolymer composition along the polymer chains. anii.org.uy
The optimization of semi-batch processes involves manipulating variables such as monomer and initiator feeding policies to achieve specific product characteristics. chemrxiv.orgmdpi.com For example, varying the feed rate profile can produce copolymers with a gradient composition, where the monomer distribution changes intentionally along the chain. mdpi.com
The following table summarizes a comparative study on reactor configurations for the related copolymerization of acrylamide and acrylic acid, highlighting the advantages of semi-batch operation.
| Reactor Configuration | Copolymer Composition Distribution | Molecular Weight Distribution | Key Finding |
| Isothermal Batch | Broad | Broad | Prone to compositional drift due to differing monomer reactivities. |
| Isothermal Semi-Batch | Narrow | Narrow | Optimal configuration for producing a homogeneous copolymer with a controlled molecular weight. anii.org.uy |
| Adiabatic Batch | Broad | Broader (due to temperature effects) | Demonstrates the combined negative effects of compositional drift and poor temperature control. |
Data adapted from findings on acrylamide-acrylic acid copolymerization, demonstrating principles applicable to the this compound system. anii.org.uy
Control of Particle Morphology and Size Distribution
For polymerization techniques that produce discrete polymer particles, such as emulsion and suspension polymerization, controlling particle morphology and size distribution is paramount as these characteristics directly impact the material's application properties.
In emulsion polymerization , the process can be designed to produce particles with a narrow size distribution. For the related system of N-isopropyl-acrylamide and styrene, emulsifier-free emulsion polymerization yielded monodispersed particles. narod.ru The introduction of a small amount of a cationic comonomer was found to significantly decrease the particle size while maintaining this monodispersity. narod.ru The use of a "shot process," a form of semi-batch addition, also helped maintain a narrow particle size distribution. narod.ru The final morphology of such particles can be complex, including core-shell or other asymmetric structures, influenced by the hydrophilicity of the polymer blocks and the process conditions. narod.ruscite.ai
Suspension polymerization is typically used to produce larger polymer beads, generally larger than 0.2 µm. nih.gov The control of particle size and distribution in this method relies heavily on the stabilization of monomer droplets in the aqueous phase. This is achieved through the use of suspending agents (stabilizers) and the control of mechanical agitation (stirring speed). nsmsi.ir
The table below outlines key parameters and their effects on particle characteristics in different polymerization methods.
| Polymerization Method | Key Control Parameter | Effect on Particle Size/Morphology |
| Emulsion Polymerization | Initiator Type/Concentration | Influences the number of particles nucleated, thereby affecting final particle size. |
| Surfactant Type/Concentration | Stabilizes particles and influences both size and morphology. scite.ai | |
| Monomer Feed Strategy (Batch vs. Semi-Batch) | Can be used to create layered or gradient morphologies within the particles. narod.ru | |
| Suspension Polymerization | Stabilizer Type/Concentration | Prevents droplet coalescence; different stabilizers yield different particle size ranges. nsmsi.ir |
| Stirring Speed | Higher agitation rates lead to smaller monomer droplets and, consequently, smaller final polymer particles. frontiersin.org |
This table summarizes the influence of various process parameters on the final particle characteristics in polymerization processes relevant to the this compound system.
Ultimately, the precise control over these engineering principles allows for the tailoring of this compound copolymers to meet the specific demands of various applications.
Advanced Characterization Techniques for Structural Elucidation and Architectural Analysis
Spectroscopic Characterization
Spectroscopic methods are indispensable for probing the chemical structure of the copolymer at a molecular level. They provide information on functional groups, the arrangement of monomer units, and the elemental composition of the copolymer's surface.
FTIR spectroscopy is a powerful and widely used technique to identify the functional groups present in a polymer, thereby confirming the successful incorporation of both acrylamide (B121943) and styrene (B11656) monomers into the copolymer chain. scirp.orgsemanticscholar.orgresearchgate.net The infrared spectrum of poly(acrylamide-co-styrene) exhibits characteristic absorption bands corresponding to the vibrational modes of the distinct chemical moieties from each monomer unit.
The presence of the acrylamide unit is confirmed by several key peaks. Intense peaks are typically observed for the N-H stretching of the primary amide group, as well as the C=O stretching (Amide I band) and N-H bending (Amide II band). semanticscholar.orgresearchgate.net The styrene unit is identified by the characteristic peaks of the aromatic ring, including C-H stretching from the benzene ring and C=C in-plane stretching vibrations. researchgate.net
Research has shown that for poly(styrene-co-acrylamide), characteristic peaks can be found at approximately 3200 cm⁻¹ (N-H stretching), 1710 cm⁻¹ (C=O stretching), 1430 cm⁻¹, and 1024 cm⁻¹ (C-N stretching). semanticscholar.orgresearchgate.net The out-of-plane bending of the N-H bond may also appear in the 774-765 cm⁻¹ region. semanticscholar.org The presence of these distinct bands in the FTIR spectrum of the synthesized polymer, which differ from the spectra of pure polystyrene, provides clear evidence of the formation of the copolymer. scirp.orgsemanticscholar.orgresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for Poly(acrylamide-co-styrene)
| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group | Monomer Unit |
|---|---|---|---|
| ~3449-3200 | N-H Stretch | Primary Amide (-CONH₂) | Acrylamide |
| ~3050-3000 | Ar-H Stretch | Aromatic C-H | Styrene |
| ~2930 | C-H Stretch | Methylene (-CH₂) | Polymer Backbone |
| ~1725-1650 | C=O Stretch (Amide I) | Carbonyl | Acrylamide |
| ~1600, 1580, 1450 | C=C Stretch | Aromatic Ring | Styrene |
| ~1430 | C-N Stretch | Amide | Acrylamide |
Data compiled from multiple sources. semanticscholar.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide quantitative information about the copolymer composition, monomer sequence distribution (i.e., whether the arrangement is random, alternating, or blocky), and stereochemistry. iupac.org
In the ¹H NMR spectrum of poly(acrylamide-co-styrene), distinct resonance signals corresponding to the protons of the styrene and acrylamide units are observed. The aromatic protons of the styrene's phenyl group typically appear in the downfield region of the spectrum (around 6.5-7.5 ppm). acs.org The aliphatic protons from the polymer backbone of both monomer units appear in the upfield region (around 1.2-2.5 ppm). acs.org
The composition of the copolymer can be accurately determined by comparing the integrated intensities of the signals corresponding to each monomer. For instance, the molar ratio of styrene to acrylamide can be calculated by comparing the integral of the phenyl protons of styrene to the integral of the methylene (-CH₂-) protons in the polymer backbone. acs.org
¹³C NMR spectroscopy provides complementary information, with resolved signals for the carbonyl carbon of the acrylamide unit, the aromatic carbons of the styrene unit, and the aliphatic carbons of the polymer backbone. niscpr.res.in The chemical shifts in ¹³C NMR are highly sensitive to the local chemical environment, making it a powerful tool for analyzing monomer sequencing (triads, pentads, etc.) within the polymer chain. iupac.orgniscpr.res.in
Table 2: Typical ¹H NMR Chemical Shifts for Poly(acrylamide-co-styrene)
| Chemical Shift (ppm) | Proton Assignment | Corresponding Monomer Unit |
|---|---|---|
| ~6.5 - 7.5 | Aromatic protons (-C₆H₅) | Styrene |
| ~5.5 - 6.5 | Amide protons (-CONH₂) | Acrylamide |
Note: Chemical shifts are approximate and can vary based on solvent, copolymer composition, and sequence distribution. acs.org
UV-Vis spectroscopy measures the electronic absorption of a sample and can be used to characterize copolymers containing chromophores. In poly(acrylamide-co-styrene), the phenyl group of the styrene monomer is the primary chromophore, absorbing ultraviolet light in the region of approximately 250-270 nm. uconn.edu Acrylamide's amide group also absorbs in the UV region but at a shorter wavelength and with a much lower intensity.
The intensity of the absorption is proportional to the concentration of the styrene units in the copolymer, a principle that can be utilized for quantitative analysis. UV-Vis spectroscopy can be employed to monitor the kinetics of polymerization reactions involving styrene. uconn.edu Furthermore, changes in the UV-Vis spectrum, such as shifts in wavelength or changes in absorbance, can indicate interactions between the polymer and other molecules or changes in the polymer's conformation in solution. For instance, it has been used to study the lower critical solution temperature (LCST) and phase separation of responsive polymer solutions. researchgate.net The absorption of polystyrene has been noted to increase in the 600-900 nm range after irradiation, which could be related to the fragmentation of the polymer. medsciencegroup.us
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. scivisionpub.combiointerface.org This makes it particularly valuable for analyzing the surface properties of poly(acrylamide-co-styrene) films, coatings, or modified materials.
The XPS analysis of the copolymer would reveal peaks corresponding to the core-level electrons of carbon (C1s), oxygen (O1s), and nitrogen (N1s). The presence of a significant N1s signal confirms the presence of the acrylamide component on the surface. High-resolution scans of each peak provide information about the chemical bonding environment.
For example, the C1s spectrum can be deconvoluted into multiple peaks representing different carbon species: the C-C/C-H bonds of the polymer backbone and styrene ring, the C-N bond of the amide group, and the C=O bond of the amide group. scivisionpub.com Similarly, the O1s peak corresponds to the carbonyl oxygen, and the N1s peak corresponds to the nitrogen in the amide group. By analyzing the binding energies and relative areas of these peaks, the surface stoichiometry can be determined and compared to the bulk composition obtained by NMR. scivisionpub.com XPS is also instrumental in studying surface modification, degradation, or the adsorption of other molecules onto the copolymer surface. researchgate.net
Table 3: Approximate Binding Energies for Elements in Poly(acrylamide-co-styrene)
| Element | Core Level | Approximate Binding Energy (eV) | Chemical Group |
|---|---|---|---|
| Carbon | C1s | ~285.0 | C-C, C-H (Backbone, Phenyl Ring) |
| ~286.5 | C-N | ||
| ~288.0 | C=O | ||
| Oxygen | O1s | ~531.0 - 532.0 | C=O |
Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration. scivisionpub.com
Chromatographic Methods for Molecular Weight and Compositional Analysis
Chromatographic techniques are essential for determining the macroscopic properties of the copolymer, such as the average molecular weight and the breadth of its distribution, which significantly influence the material's physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. cmu.eduresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules cannot penetrate the pores of the column's stationary phase as effectively as smaller molecules, and therefore they elute faster. cmu.edu
A GPC/SEC system equipped with detectors such as a differential refractive index (dRI) detector, a UV-Vis detector, and/or a multi-angle light scattering (MALS) detector can provide comprehensive information about the copolymer. amazonaws.com
Weight-average molecular weight (Mw)
Number-average molecular weight (Mn)
Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.
For poly(acrylamide-co-styrene), a dRI detector is typically used as a concentration detector. cmu.edu If a UV detector is also used (set to a wavelength where styrene absorbs), it can provide information about the compositional heterogeneity across the molecular weight distribution. amazonaws.com Combining SEC with MALS allows for the absolute determination of molecular weight without the need for column calibration with polymer standards. amazonaws.com Studies have utilized GPC to characterize poly(acrylamide-co-styrene) copolymers, reporting weight-averaged molecular weights (Mw) in the range of 500 to 1000 kg/mol . acs.orgnih.gov
Table 4: Example Molecular Weight Data for Poly(acrylamide-co-styrene) from GPC/SEC Analysis
| Sample ID | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 0.5P(AAm-co-2St) | 510,000 | 250,000 | 2.0 |
| 0.7P(AAm-co-1St) | 740,000 | 360,000 | 2.1 |
Data adapted from a study on associating poly(acrylamide-co-styrene) copolymers. acs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| Prop-2-enamide;styrene |
| Poly(acrylamide-co-styrene) |
| Acrylamide |
| Styrene |
| Polystyrene |
| Poly(acrylamide-co-styrene) |
Elemental Analysis for Copolymer Composition
Elemental analysis is a fundamental technique for determining the precise elemental composition of a copolymer, which in turn allows for the calculation of the monomer ratio in the final polymer structure. For this compound copolymers, the analysis typically focuses on the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The nitrogen content is directly proportional to the amount of prop-2-enamide incorporated into the copolymer, as styrene contains only carbon and hydrogen.
The determination of the copolymer composition is crucial as it directly influences the material's properties, such as hydrophilicity, thermal stability, and mechanical strength. By comparing the experimentally determined elemental composition with the theoretical values for various monomer feed ratios, researchers can ascertain the reactivity ratios of the monomers and the efficiency of the polymerization process. For instance, in the synthesis of random poly(styrene-co-methacrylamide) copolymers, elemental analysis, in conjunction with Nuclear Magnetic Resonance (NMR), has been effectively used to determine the final copolymer composition. researchgate.net
Table 1: Representative Elemental Analysis Data for a this compound Copolymer
| Element | Theoretical Weight % (e.g., for a 1:1 molar ratio) | Experimental Weight % |
|---|---|---|
| Carbon (C) | 75.40 | 74.95 |
| Hydrogen (H) | 7.48 | 7.52 |
| Nitrogen (N) | 8.00 | 7.85 |
| Oxygen (O) | 9.13 | 9.68 |
Note: The data presented in this table is illustrative and will vary depending on the actual monomer ratio in the copolymer.
Microscopic and Morphological Characterization
The morphology of a copolymer at both the surface and bulk levels significantly impacts its macroscopic properties and performance in various applications. Electron microscopy techniques, with their high-resolution imaging capabilities, are indispensable for visualizing the intricate architectural details of this compound copolymers.
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of polymeric materials. dovepress.comazom.com In the context of this compound copolymers, SEM is employed to visualize the form of the synthesized material, which can range from films and fibers to particles and porous monoliths. acs.orgscirp.org
Detailed research findings from SEM analysis can reveal:
Particle Shape and Size Distribution: For copolymers synthesized as particles or microgels, SEM images can provide information on their shape (e.g., spherical, raspberry-like) and size distribution. For instance, a study on a composite particle involving a poly(acrylamide-co-acrylic acid)-grafted-poly(styrene-co-methyl methacrylate) microgel reported a "raspberry"-shape like structure as observed by SEM. nih.gov
Surface Texture and Porosity: The surface of the copolymer can be examined for features such as smoothness, roughness, and the presence of pores. When these copolymers are used to create macroporous hydrogels, SEM is used to investigate the morphology of fractured surfaces to understand the internal porous structure. acs.org
Fiber Morphology: In the case of electrospun fibers made from poly(styrene-co-acrylamide), SEM is used to examine the diameter, alignment, and surface morphology of the fibers. scirp.orgresearchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of copolymers. For this compound copolymers, TEM is particularly useful for characterizing the morphology of nanoparticles and the internal structure of self-assembled architectures.
Key insights from TEM analysis include:
Nanoparticle Characterization: TEM can be used to determine the average size and observe the surface morphology of copolymer nanospheres. For example, polyethylenimine-modified carboxyl-poly(styrene/acrylamide) copolymer nanospheres were found to have an average size of about 230 nm, with a rougher surface observed after drug loading. dovepress.com
Internal Morphology of Blends and Composites: TEM can reveal the phase-separated morphology in polymer blends or the dispersion of nanoparticles within a copolymer matrix. In the analysis of magnetic composite particles, TEM has been used to show that magnetic nanoparticles were well dispersed within a poly(styrene-butyl acrylate-[2-(methacryloxy) ethyl]trimethylammonium chloride) polymer. cityu.edu.hk
Cryo-TEM for Dispersed Systems: For copolymers that self-assemble in solution, cryogenic TEM (Cryo-TEM) is an invaluable technique. By rapidly freezing the sample, the native, solvated structure of the copolymer assemblies can be visualized. This has been applied to study the spherical micelles formed by P(DMA-co-NIPAM)-b-PS diblock copolymers in aqueous dispersions, where the polystyrene block forms the hydrophobic core. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the thermal stability and transition temperatures of polymers. This information is vital for defining the processing window and service temperature limits of this compound copolymer-based materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of the this compound copolymer. scirp.orgresearchgate.net A typical TGA thermogram plots the percentage of weight loss against temperature.
From TGA, the following parameters can be determined:
Onset Decomposition Temperature (Tonset): The temperature at which significant thermal degradation begins.
Maximum Decomposition Temperature (Tmax): The temperature at which the rate of weight loss is highest, as indicated by the peak in the derivative of the TGA curve (DTG).
Residual Mass: The percentage of mass remaining at the end of the analysis, which can indicate the formation of a char residue.
Studies have shown that the thermal stability of poly(styrene-co-acrylamide) is slightly higher than that of pure polystyrene. scirp.org For polystyrene, a one-step thermal decomposition is typically observed around 375 °C. researchgate.net In contrast, copolymers may exhibit multi-step degradation profiles corresponding to the decomposition of the different monomer units. For instance, a study on poly(styrene-co-acrylamide) reported rapid weight loss around 356°C, with no further weight loss observed above 437°C. scirp.org
Table 2: Illustrative TGA Data for Polystyrene and a this compound Copolymer
| Material | Onset Decomposition Temperature (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Residual Mass at 600 °C (%) |
|---|---|---|---|
| Polystyrene | ~375 °C | ~420 °C | < 5% |
| This compound Copolymer | ~356 °C | ~410 °C | ~5-10% |
Note: The data is representative and can vary based on the copolymer composition and experimental conditions.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous copolymers like this compound, the glass transition temperature is a key characteristic.
The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal on the DSC thermogram. The Tg of a copolymer is influenced by the Tg of the constituent homopolymers and the copolymer composition. Polystyrene is known to have a glass transition temperature of around 100°C. scirp.org The incorporation of acrylamide units can affect the Tg of the resulting copolymer. For example, poly(styrene-co-methacrylamide) copolymers have been shown to exhibit higher glass transition temperatures compared to pure polystyrene. researchgate.net
Table 3: Glass Transition Temperatures (Tg) of Relevant Polymers
| Polymer | Glass Transition Temperature (Tg) |
|---|---|
| Polystyrene (PS) | ~100 °C |
| Polyacrylamide (PAM) | ~165-188 °C |
| This compound Copolymer | Dependent on composition (typically between the Tg of the homopolymers) |
Note: The Tg of the copolymer is an approximation and depends on the specific monomer ratio and molecular weight.
Rheological Characterization of Polymer Solutions and Gels
Rheology, the study of the flow and deformation of matter, is a powerful tool for characterizing the viscoelastic properties of polymer solutions and gels. nist.govnih.gov For this compound copolymers, rheological measurements offer a window into their network structure, chain entanglements, and the influence of hydrophobic associations. nist.govnih.gov
The viscoelastic behavior of these copolymers is typically assessed by measuring parameters such as zero-shear viscosity (η0), apparent viscosity (η), and the frequency-dependent storage (G′) and loss (G″) moduli. nih.gov In concentrated solutions, the entanglement of long polymer chains leads to the formation of a transient network structure, which dictates the material's viscoelastic response. nist.gov
Dynamic oscillatory shear tests are commonly employed to probe the complex fluid and soft solid properties of materials like polymer solutions and gels. nih.gov These tests involve applying a small, oscillating strain to the sample and measuring the resulting stress. The storage modulus (G′) represents the elastic component, indicating the energy stored per cycle of deformation, while the loss modulus (G″) represents the viscous component, signifying the energy dissipated as heat. nih.gov
Studies on hydrophobically modified this compound copolymers have shown that their dynamics are significantly influenced by configurational interactions that restrict the movement of polymer chains. nih.gov These interactions become more prominent in concentrated solutions. For instance, at concentrations above the entanglement concentration (ce), these copolymers have been observed to follow a power law relationship (η0 ∼ c^3.75), which is close to theoretical predictions for entangled polymer solutions. nih.gov
The following table summarizes key rheological parameters and their significance in the characterization of this compound copolymer solutions.
| Parameter | Symbol | Description | Significance for this compound Copolymers |
| Zero-Shear Viscosity | η0 | Viscosity of the fluid at a shear rate approaching zero. | Indicates the resistance to flow in the unperturbed state and is sensitive to molecular weight and polymer-solvent interactions. nih.gov |
| Apparent Viscosity | η | Viscosity measured at a specific shear rate. | Reveals shear-thinning or shear-thickening behavior, which is important for processing applications. nih.gov |
| Storage Modulus | G′ | A measure of the elastic response of the material. | Quantifies the solid-like behavior and the strength of the polymer network in gels. nih.gov |
| Loss Modulus | G″ | A measure of the viscous response of the material. | Quantifies the liquid-like behavior and energy dissipation within the material. nih.gov |
Light Scattering Techniques
Light scattering techniques are non-invasive methods that provide valuable information about the size, shape, and molecular weight of polymers in solution. malvernpanalytical.com For this compound copolymers, both dynamic and static light scattering are instrumental in elucidating their solution properties.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the hydrodynamic size of particles and molecules in suspension or solution. nih.govmalvernpanalytical.com It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. malvernpanalytical.com The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (RH) can be calculated using the Stokes-Einstein equation. nih.gov
DLS is particularly useful for studying the aggregation behavior of this compound copolymers in aqueous solutions. rsc.org The incorporation of hydrophobic styrene units into the hydrophilic poly(prop-2-enamide) backbone can lead to the formation of aggregates or micelles in aqueous environments. DLS can monitor the size of these aggregates as a function of concentration, temperature, or other environmental factors. rsc.orgresearchgate.net
For instance, in studies of associating this compound copolymers, DLS measurements performed at a 90° goniometer angle have been used to determine the hydrodynamic radii of both individual polymer molecules and their aggregates. acs.org The technique can reveal how factors like the hydrophobe content influence the extent of aggregation. nih.gov
The table below presents typical data obtained from DLS analysis of this compound copolymers.
| Sample Parameter | Measurement | Typical Value/Observation | Significance |
| Hydrodynamic Radius (RH) | Size of the solvated polymer coil or aggregate. | Varies depending on molecular weight, copolymer composition, and solvent quality. | Provides insight into polymer chain conformation and the formation of aggregates in solution. acs.orgresearchgate.net |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Values closer to 0 indicate a monodisperse sample. | Indicates the homogeneity of the polymer sample in terms of size. |
| Aggregation Behavior | Change in hydrodynamic radius with concentration or temperature. | An increase in RH with concentration can indicate aggregation. rsc.org | Helps to understand the self-assembly properties of amphiphilic copolymers. rsc.org |
Static Light Scattering for Absolute Molecular Weight
Static Light Scattering (SLS) is a fundamental technique for determining the absolute weight-average molecular weight (Mw) of macromolecules in solution. malvernpanalytical.comwikipedia.org The method is based on the principle that the intensity of light scattered by a polymer solution is proportional to the product of its molecular weight and concentration. wikipedia.org
In an SLS experiment, the intensity of scattered light is measured at various angles and concentrations. acs.org This data is then used to construct a Zimm plot, which is a graphical method that allows for the simultaneous determination of the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2). acs.orgbrookhaveninstruments.com The radius of gyration provides information about the size and shape of the polymer coil, while the second virial coefficient describes the quality of the solvent and the interactions between the polymer and the solvent. wikipedia.organton-paar.com
SLS has been successfully employed to determine the molecular weights of this compound copolymers. For example, researchers have used SLS to measure the Mw of single chains of these copolymers in solvents like formamide. acs.org The technique has also been used to characterize the much larger molecular weights of macromolecular associations that form in certain aqueous solutions. acs.org
The following table summarizes the key parameters obtained from SLS measurements of this compound copolymers.
| Parameter | Symbol | Description | Significance for this compound Copolymers |
| Weight-Average Molecular Weight | Mw | The average molecular weight of the polymer chains. | A fundamental property that influences many other physical and chemical characteristics of the copolymer. wikipedia.orgacs.org |
| Radius of Gyration | Rg | The root-mean-square distance of the polymer's elements from its center of mass. | Provides information about the size and conformation of the polymer coil in solution. acs.orgwikipedia.org |
| Second Virial Coefficient | A2 | A measure of the interaction between the polymer and the solvent. | A positive A2 value indicates a good solvent, while a negative value suggests a poor solvent and potential for aggregation. acs.organton-paar.com |
Functional Material Applications of Acrylamide Styrene Copolymers Non Clinical
Polymeric Nanofibers and Membranes
The ability to fabricate nanofibers and membranes from acrylamide-styrene copolymers opens up possibilities for advanced material applications, particularly in filtration and separation, due to their high surface-area-to-volume ratio.
Electrospinning is a versatile method for producing polymer nanofibers. For acrylamide-styrene copolymers, the process typically involves dissolving the synthesized copolymer in a suitable solvent system to create a polymer solution that is then electrospun into fiber mats.
In one method, poly(styrene-co-acrylamide) is synthesized via a boiling temperature soap-free emulsion polymerization in an aqueous medium, using potassium peroxosulphate as an initiator. scirp.orgsemanticscholar.org The resulting copolymer is then dissolved in a solvent blend, such as dimethylformamide and tetrahydrofuran (B95107) (DMF:THF), to prepare the solution for electrospinning. scirp.orgsemanticscholar.org The electrospinning process itself can be influenced by various parameters that affect the morphology and diameter of the resulting fibers. For instance, different mole ratios of styrene (B11656) and acrylamide (B121943) can lead to the fabrication of fibers with varying diameters, and in some cases, the formation of beads. scirp.org
The successful incorporation of acrylamide into the polystyrene chain is a key factor in the synthesis of these copolymers prior to electrospinning. scirp.org This modification introduces hydrophilic properties to the otherwise hydrophobic polystyrene, which can be beneficial for certain applications. scirp.org While other fiber fabrication techniques like drawing, template synthesis, phase separation, and self-assembly exist, electrospinning is often favored for its potential for mass production of continuous nanofibers from a wide range of polymers. scirp.org
The unique properties of acrylamide-styrene copolymers make them suitable for specialized filtration and separation applications. Their ability to be functionalized and formed into membranes allows for the creation of materials with tailored separation capabilities.
One application is in the field of chromatography, where styrene-acrylamide copolymers have been immobilized on silica (B1680970) particles to create stationary phases for the separation of D-glucose anomers. koreascience.krresearchgate.net This demonstrates the potential of these copolymers in creating selective separation media.
In the realm of membrane technology, thermo-responsive ultrafiltration membranes have been developed using polystyrene-block-poly(diethyl acrylamide) block copolymers. researchgate.netbsz-bw.de These membranes exhibit a lower critical solution temperature (LCST) in water, allowing for a significant increase in water permeance when the temperature is raised above the LCST. researchgate.netbsz-bw.de This temperature-responsive behavior provides a mechanism for controlling filtration processes and potentially for membrane cleaning. researchgate.net The membranes are fabricated through processes like non-solvent induced phase separation (NIPS), and their performance is characterized by water permeation measurements at different temperatures. researchgate.netbsz-bw.de
Rheological Modifiers and Thickening Agents
Acrylamide-styrene copolymers are effective rheological modifiers, finding use in applications where the control of fluid viscosity and flow behavior is critical.
The addition of small amounts of certain polymers to a fluid can significantly reduce turbulent drag. Hydrophobically modified associating polymers, such as poly(acrylamide-co-styrene), have been investigated as effective drag-reducing agents. These copolymers contain weak "links" that can reform after degradation, which helps to protect the polymer backbone from rapid scission in turbulent flow. acs.org
Studies have shown that hydrophobically modified copolymers of acrylamide and styrene with a molecular weight (Mw) of approximately 1000 kg/mol can increase drag reduction in pipe flow by a factor of about 2 compared to unmodified polyacrylamide of a similar molecular weight. acs.org The effectiveness of these copolymers is influenced by the content of the hydrophobic styrene moiety in the polymer chain. acs.org The associative properties of the polymer, which are more pronounced with a higher content of hydrophobic groups, play a role in their drag reduction behavior. acs.org
The synthesis of these copolymers is often carried out via micellar polymerization to control the incorporation of the hydrophobic monomer. acs.org The drag reduction performance can be evaluated using pilot-scale pipe flow facilities and rotating "disc" apparatuses. acs.org
| Copolymer | Molecular Weight ( kg/mol ) | Styrene Content (mol %) | Drag Reduction Increase Factor (vs. PAAm) |
| P(AAm-co-St) | ≈ 1000 | Varied | ~2 |
In the field of petroleum extraction, polymer flooding is a significant enhanced oil recovery (EOR) technique. irantypist.com Acrylamide-based polymers are widely used for this purpose to increase the viscosity of the injected water, thereby improving the sweep efficiency of the oil displacement process. mdpi.com
A hydrophobically modified copolymer of acrylamide and styrene (HSPAM) has been shown to be effective as both a wettability modifier and a viscosifying agent, particularly under harsh reservoir conditions of high temperature and high salinity. irantypist.comresearchgate.net This copolymer can be synthesized via inverse emulsion polymerization. irantypist.com
Research has demonstrated that HSPAM exhibits higher thermal resistivity compared to hydrolyzed polyacrylamide (HPAM). irantypist.com The viscosity of HSPAM aqueous solutions has been found to be positively influenced by the total dissolved solids, showing stability even at high concentrations. irantypist.com In micromodel flooding experiments conducted under simulated reservoir conditions, HSPAM solutions have yielded a significant ultimate recovery of original oil in place (OOIP). researchgate.net For instance, one study reported an ultimate recovery of about 82% OOIP. researchgate.net The presence of HSPAM can also alter the wettability of carbonate reservoir rock to a more water-wet state, which is beneficial for oil recovery. irantypist.com
| Polymer | Reservoir Conditions | Ultimate Oil Recovery (% OOIP) | Wettability Alteration |
| HSPAM | High Temperature, High Salinity | ~82 | More water-wet |
Advanced Hydrogels and Porous Materials
The amphiphilic nature of acrylamide-styrene copolymers makes them excellent candidates for the creation of advanced hydrogels and macroporous materials through emulsion templating techniques.
Poly(acrylamide-co-styrene) can act as a "macrosurfactant" for the stabilization of high internal phase emulsions (HIPEs), which can then be polymerized to form macroporous hydrogels. acs.org These copolymers, synthesized via micellar polymerization, can effectively stabilize oil-in-water emulsions at very low concentrations. acs.org The resulting macroporous polymers, often based on monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and N,N'-methylenebis(acrylamide) (MBAm) in the continuous aqueous phase, exhibit robust mechanical properties in both dry and swollen states. acs.org
The use of these copolymer macrosurfactants allows for the creation of porous materials with controllable porosity, pore size, and a high degree of interconnectivity. acs.org This open porous structure is advantageous for applications requiring efficient fluid transport. acs.org The synthesis of porous copolymer resins can also be achieved through suspension polymerization in the presence of porogens, which are non-reactive solvents that help to create the porous structure. nih.gov By varying the type and amount of porogen, the pore structure and surface area of the resulting materials can be tuned. nih.gov
Macroporous Hydrogel Synthesis via Emulsion Templating
The synthesis of macroporous hydrogels from acrylamide-styrene copolymers can be effectively achieved through emulsion templating, a method that allows for the creation of highly porous materials with interconnected pore structures. In this technique, an oil-in-water (O/W) high or medium internal phase emulsion (H/MIPE) serves as a template. An amphiphilic copolymer of poly(acrylamide-co-styrene), synthesized via micellar polymerization, can function as a "macrosurfactant" to stabilize these emulsions. acs.orgunivie.ac.at
This macrosurfactant is effective at low concentrations, as low as 0.1 wt%, in producing stable toluene (B28343) or cyclohexane-in-water emulsions. acs.org The continuous aqueous phase of the emulsion contains monomers such as 2-hydroxyethyl methacrylate (HEMA) and a cross-linker like N,N'-methylenebis(acrylamide) (MBAm). acs.org The polymerization of this continuous phase is typically initiated by a redox system, for example, using a reducing agent like N,N,N',N'-tetramethylethylenediamine (TEMED) at room temperature. acs.org
After polymerization, the oil phase, which acted as the template for the pores, is removed by drying in an oven. acs.org This process results in a macroporous monolith. acs.org Hydrogels produced using this poly(acrylamide-co-styrene) macrosurfactant have demonstrated greater mechanical robustness in both dry and swollen states compared to those synthesized with higher concentrations of conventional small-molecule surfactants. univie.ac.at
Below is a table summarizing a typical recipe for the synthesis of a macroporous hydrogel using an emulsion template stabilized by a poly(acrylamide-co-styrene) macrosurfactant.
| Component | Role | Example Material | Concentration/Amount |
| Macrosurfactant | Emulsion Stabilizer | Poly(acrylamide-co-styrene) | 0.1 wt % |
| Aqueous Phase | Continuous Phase | Water | - |
| Monomer | Polymer Backbone | 2-hydroxyethyl methacrylate (HEMA) | - |
| Cross-linker | Network Formation | N,N'-methylenebis(acrylamide) (MBAm) | - |
| Oil Phase | Pore Template | Cyclohexane | - |
| Reducing Agent | Polymerization Initiator | N,N,N',N'-tetramethylethylenediamine (TEMED) | - |
Sorbents and Separation Media
Copolymers of acrylamide and styrene derivatives are utilized as effective sorbents and separation media, particularly for environmental remediation applications. By incorporating specific functional monomers, these materials can be tailored for the selective removal of pollutants from aqueous solutions. nih.govplos.orgsemanticscholar.org For instance, a cellulose-styrene copolymer has been developed as an adsorbent for nitrobenzene, demonstrating the versatility of these materials in capturing organic pollutants. nih.gov
Hydrogels based on acrylamide-styrene copolymers are particularly adept at removing heavy metal ions from water. These hydrogels can be engineered to be multifunctional, capable of capturing both cations and anions simultaneously. nih.govplos.orgsemanticscholar.org This is achieved by grafting co-monomers with specific functionalities onto the main acrylamide polymer backbone. nih.govplos.orgsemanticscholar.org
For the synergistic separation of heavy metal cations and anions, such as Ni²⁺, Cu²⁺, Zn²⁺, and (Cr₂O₇)²⁻, ionized polymer hydrogel adsorbents have been created. nih.govplos.org In these systems, acrylamide serves as the primary polymer backbone. nih.govplos.org To facilitate the capture of cations, a monomer like sodium p-styrenesulfonate (SS), which contains sulfonate functional groups, is incorporated. nih.govplos.org For the removal of anions, particularly the hexavalent chromium anion (Cr₂O₇)²⁻, a monomer such as N,N'-dimethylaminopropylacrylamide (DMAPAA) is used, which provides ammonium (B1175870) functional groups. nih.govplos.org
The adsorption mechanism relies on electrostatic interactions. nih.govplos.orgsemanticscholar.org The sulfonate groups on the styrene derivative attract and bind positively charged metal ions, while the ammonium groups on the acrylamide derivative attract and bind negatively charged metal anions. nih.govplos.org The ratio of these functional monomers can be adjusted to optimize the adsorption capacity for specific types of ions. semanticscholar.org For example, a higher proportion of sodium p-styrenesulfonate enhances cation adsorption, while a higher concentration of N,N'-dimethylaminopropylacrylamide favors anion capture. semanticscholar.org
The following table details the components of a multifunctional terpolymer hydrogel designed for heavy metal ion removal.
| Component | Function | Example Monomer | Target Ions |
| Polymer Backbone | Structural Support | Acrylamide (AAm) | - |
| Cation Adsorption | Electrostatic Attraction of Cations | Sodium p-styrenesulfonate (SS) | Ni²⁺, Cu²⁺, Zn²⁺ |
| Anion Adsorption | Electrostatic Attraction of Anions | N,N'-dimethylaminopropylacrylamide (DMAPAA) | (Cr₂O₇)²⁻ |
Specialty Coatings and Adhesives
Styrene-acrylic copolymers are widely used in the formulation of specialty coatings and adhesives due to their favorable properties. hbfullerproducts.comintercol.eu These copolymers offer good film-forming capabilities, are free of plasticizers and solvents, and exhibit excellent resistance to alkalis and water. intercol.eu They also provide strong adhesion to a variety of substrates, including metal, foils, films, and paper. hbfullerproducts.comspecialchem.com
In the realm of coatings, styrene-acrylic copolymers are utilized in both interior and exterior paints that require good washability. intercol.eu They are also found in formulations for floor tile adhesives, building adhesives, roof coatings, and sealants. intercol.eu Certain formulations, such as those used in gloss and crackle finishes, benefit from the harder coatings and higher minimum film-forming temperature (MFFT) that these copolymers can provide. hbfullerproducts.com
As adhesives, styrene-acrylic copolymers are valued for their excellent dry tack, cohesive strength, and substrate wetting properties. hbfullerproducts.comspecialchem.com They are employed in pressure-sensitive adhesives (PSAs) and as binders in nonwoven materials like paper and textiles. hbfullerproducts.com The versatility of these copolymers allows for their use in a broad range of applications, from packaging and printing to industrial and construction products. hbfullerproducts.comspecialchem.com
Responsive Polymer Systems (e.g., Thermoresponsive Copolymers)
Copolymers containing both acrylamide and styrene units can exhibit responsive behaviors, particularly to changes in temperature. These thermoresponsive polymers can possess either an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), depending on the specific monomers and their arrangement in the polymer chain.
Copolymers of acrylamide and acrylonitrile (B1666552), which is structurally related to acrylamide, can exhibit UCST behavior, meaning they are soluble in water at higher temperatures and insoluble at lower temperatures. tandfonline.comrsc.org The introduction of hydrophobic styrene segments into such a system can create ABA-type triblock copolymers, such as P(AAm/AN)-b-PS-b-P(AAm/AN), which show thermosensitive self-assembly in aqueous solutions. tandfonline.com As the temperature increases, these triblock copolymers can transition from an insoluble state to forming self-assembled structures and finally becoming soluble. tandfonline.com The UCST of these polymers tends to increase with a higher styrene content. tandfonline.com
Conversely, copolymers can be designed to have an LCST, where they are soluble in water at lower temperatures and become insoluble as the temperature is raised. This is often achieved by copolymerizing a more hydrophobic monomer with a hydrophilic one. While poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer with an LCST, the incorporation of styrene can also induce or modify this behavior. researchgate.net For instance, diblock copolymers of polystyrene and poly(N-isopropylacrylamide) exhibit amphiphilic characteristics that lead to phase separation. researchgate.net
The table below summarizes the thermoresponsive behavior of different acrylamide-styrene-based copolymer systems.
| Copolymer System | Type of Thermoresponse | Behavior with Increasing Temperature | Key Influencing Factor |
| P(AAm/AN)-b-PS-b-P(AAm/AN) | UCST | Insoluble → Self-Assembled → Soluble | Styrene Content |
| Polystyrene-b-poly(N-isopropylacrylamide) | LCST | Soluble → Insoluble (Phase Separation) | Amphiphilic Nature |
Environmental and Sustainability Considerations in Acrylamide Styrene Polymer Research
Application of Green Chemistry Principles in Synthesis
The synthesis of acrylamide-styrene copolymers presents several opportunities for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the selection of environmentally benign solvents and the improvement of energy efficiency in polymerization processes.
The choice of solvent is critical in polymer synthesis, as it can significantly impact the environmental profile of the process. Traditional polymerization methods often rely on volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks. In the context of acrylamide-styrene copolymerization, research has explored the use of greener alternatives.
Water, as a solvent, is an exemplary choice aligned with green chemistry principles due to its non-toxicity, non-flammability, and natural abundance. Emulsion polymerization and inverse emulsion polymerization are techniques that can utilize water as a continuous or dispersed phase, respectively. For instance, soap-free emulsion polymerization of styrene (B11656) and acrylamide (B121943) can be conducted in an aqueous medium, reducing the need for organic solvents. researchgate.net
The solubility of the resulting poly(styrene-co-acrylamide) is influenced by the monomer ratio, with higher styrene content leading to increased solubility in solvents like tetrahydrofuran (B95107) (THF). sci-hub.st This highlights the importance of monomer composition in determining solvent compatibility and the potential for using less hazardous solvent systems. The use of ionic liquids as green solvents is another area of exploration in polymer chemistry, as they can offer enhanced reaction efficiencies and are considered environmentally preferable in some contexts. researchgate.net
Below is a table summarizing various solvent systems used in the synthesis of styrene and acrylamide-containing polymers and their alignment with green chemistry principles.
| Solvent System | Polymerization Technique | Green Chemistry Considerations |
| Water | Soap-free emulsion polymerization | Benign solvent, reduces VOCs. researchgate.net |
| Toluene (B28343)/Water | Inverse microemulsion polymerization | Use of organic solvent (toluene) is a drawback. acs.org |
| Water/1,4-Dioxane | RAFT emulsion polymerization | Dioxane is a hazardous solvent, not ideal from a green chemistry perspective. brynmawr.edu |
| N,N-Dimethylformamide (DMF) | Solution polymerization | DMF is a reprotoxic solvent, posing significant health and environmental concerns. researchgate.net |
Energy consumption is a significant factor in the sustainability of polymer production. Polymerization reactions, particularly those conducted at elevated temperatures, can be energy-intensive. Green chemistry principles advocate for conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy requirements. rsc.org
Different polymerization techniques for acrylamide and styrene have varying energy demands. For example, inverse emulsion polymerization of acrylamide can be initiated by a redox system at room temperature, making it a less energy-intensive process. rsc.org This method benefits from the high heat capacity of water, which acts as a thermal sink to dissipate the heat generated during the exothermic polymerization of acrylamide. rsc.org In contrast, boiling temperature soap-free emulsion polymerization, while effective, requires higher energy input to maintain the reaction temperature. researchgate.net
The following table outlines the energy considerations for different polymerization methods relevant to acrylamide-styrene copolymers.
| Polymerization Method | Typical Temperature | Energy Efficiency Considerations |
| Inverse Emulsion Polymerization | Room Temperature | Low energy input due to redox initiation and efficient heat dissipation by water. rsc.org |
| Boiling Temperature Soap-free Emulsion Polymerization | Boiling point of water | Higher energy consumption to maintain reaction temperature. researchgate.net |
| RAFT Emulsion Polymerization | 70 °C | Moderate energy input, but offers good control over polymer architecture. brynmawr.edu |
| Thermal Polymerization | High temperatures | Can be energy-intensive, depending on the specific temperature profile required. researchgate.net |
Polymer Degradation Pathways and Mechanisms
Understanding the degradation of acrylamide-styrene copolymers is essential for assessing their environmental fate and designing polymers with desired lifespans and degradation products. Degradation can be initiated by various environmental factors, including light, chemicals, and biological activity.
Exposure to ultraviolet (UV) radiation from sunlight can induce photochemical degradation in polymers, leading to changes in their chemical structure and physical properties. core.ac.uk For copolymers containing styrene, the aromatic rings are primary chromophores that can absorb UV light, initiating degradation processes.
The photodegradation of polystyrene, and by extension styrene-containing copolymers, can proceed through photolysis and photo-oxidation. epa.gov These processes can lead to chain scission, cross-linking, and the formation of chromophoric groups, which often result in discoloration (yellowing) and embrittlement of the material. core.ac.uk The primary reaction is often the abstraction of a hydrogen atom from the polymer backbone, leading to the formation of alkyl radicals. epa.gov
In the presence of oxygen, photo-oxidative degradation occurs, involving the formation of peroxy radicals and hydroperoxide intermediates. core.ac.uk The introduction of carbonyl groups into the polymer chain, which can occur during synthesis or as a result of degradation, can further facilitate polymer degradation. epa.gov Studies on styrene-maleic anhydride (B1165640) copolymers have shown that while the efficiency of photo-oxidative degradation might be slightly lower than in polystyrene homopolymer, photo-crosslinking and chromophore formation are enhanced. nih.gov
Chemical degradation of acrylamide-styrene copolymers can be induced by factors such as heat, hydrolysis, and oxidation. The stability of the copolymer is influenced by the chemical nature of both monomer units.
Thermal Degradation: At elevated temperatures, polyacrylamides undergo irreversible chemical changes. acs.org Between 200 and 300 °C, imidization reactions can occur between adjacent amide groups, releasing water and ammonia (B1221849). acs.org For copolymers of styrene and acrylonitrile (B1666552) (a related vinyl monomer), thermal degradation involves chain scission followed by β-scission, producing monomers, dimers, and trimers. researchgate.net The presence of acrylonitrile units can increase the rate of chain scission compared to pure polystyrene. elsevierpure.com In acrylamide-styrene copolymers, similar thermal degradation pathways are expected, with the stability being dependent on the copolymer composition.
Hydrolytic and Oxidative Degradation: The amide groups in the acrylamide units are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, leading to the formation of acrylic acid units within the polymer chain. This hydrolysis can alter the polymer's solubility and other properties. In the context of acrylamide and 2-acrylamido-2-methylpropanesulfonic acid copolymers, the hydrolysis of the acrylamide group is a significant factor in their thermal stability in aqueous solutions. nih.gov
Oxidative degradation can be initiated by the presence of trace impurities or oxygen, leading to the formation of free radicals and subsequent chain-breaking reactions. nih.gov For polymers in aqueous solution, hydroxyl radicals can induce degradation by abstracting hydrogen atoms from the polymer backbone, leading to chain scission. acs.org
The biological degradation of synthetic polymers like acrylamide-styrene copolymers is a complex process that depends on the polymer's structure and the metabolic capabilities of microorganisms. Both the polyacrylamide and polystyrene components of the copolymer present challenges to microbial degradation.
Degradation of the Acrylamide Component: While the carbon-carbon backbone of polyacrylamide is recalcitrant, the amide side groups can be susceptible to microbial attack. brynmawr.edu Some microorganisms can utilize polyacrylamide as a nitrogen source through the action of amidases, which hydrolyze the amide groups to ammonia and polyacrylate. sci-hub.stresearchgate.net The resulting polyacrylate backbone is more resistant to further biodegradation. brynmawr.edu Several bacterial genera, including Pseudomonas, Bacillus, and Enterobacter, have been shown to degrade polyacrylamide to some extent. sci-hub.stnih.gov
Degradation of the Styrene Component: Polystyrene is generally considered resistant to biodegradation due to its high molecular weight and the stability of its carbon-carbon backbone and aromatic rings. epa.gov However, some microorganisms, including certain bacteria and fungi, have been identified that can degrade polystyrene, albeit slowly. researchgate.netresearchgate.net The initial step in the microbial degradation of polystyrene is thought to involve extracellular enzymes that break down the polymer into smaller, more bioavailable fragments. nih.gov Enzymes such as alkane hydroxylases and cytochrome P450s have been proposed as potential candidates for breaking the C-C bonds in the polystyrene backbone. nih.gov
The biodegradation of the acrylamide-styrene copolymer as a whole would likely involve a combination of these processes, with the accessibility of the different monomer units to microbial enzymes playing a crucial role. The hydrophobic nature of the styrene units and the hydrophilic nature of the acrylamide units create a complex interface for microbial action.
Environmental Fate and Transport in Environmental Compartments
The environmental fate and transport of the Prop-2-enamide;styrene copolymer are complex and depend significantly on the copolymer's specific properties, such as its molecular weight, composition, and whether it is cross-linked. While specific data for the copolymer is limited, its behavior in environmental compartments—soil, water, and air—can be inferred from the known properties of its constituent monomers and related polymers, polyacrylamide (PAAm) and polystyrene (PS). A safety data sheet for acrylamide-styrene copolymer indicates there is no available data for its toxicity to fish, persistence and degradability, bioaccumulative potential, or mobility in soil echemi.com.
The persistence of the copolymer is another critical factor. Polystyrene is known for its high resistance to environmental degradation, contributing to plastic pollution. The acrylamide polymer backbone is also generally considered non-biodegradable, though the amide side groups can be hydrolyzed by microbial amidases. However, the unpolymerized acrylamide monomer is biodegradable semanticscholar.orgnih.gov. Research on cross-linked copolymers of acrylamide and potassium acrylate (B77674) has demonstrated biodegradation by soil bacteria. In one study, two bacterial strains, Rhizobium radiobacter and Bacillus aryabhattai, were able to utilize the superabsorbent polymer as a carbon and energy source, leading to a 31.70% decline in dry mass over eight months nih.gov. Another study on polystyrene-graft-starch copolymers showed that the degradation rate in soil was inversely correlated with the polystyrene content nih.gov. The highest degradation rate (81.30% mass decrease) was observed in soil for cactus growing over a six-month period nih.gov.
In aquatic systems, the copolymer's fate is governed by its solubility and density. Copolymers with higher acrylamide content may have some water solubility, potentially leading to transport in groundwater and surface waters. The acrylamide monomer is known to have high mobility in soil and may travel great distances in groundwater semanticscholar.orgnih.gov. Research on the biodegradation of starch-graft-polystyrene and starch-graft-poly(methacrylic acid) copolymers in model river water showed that the poly(methacrylic acid) copolymers completely degraded after 21 days, while the polystyrene-grafted copolymers showed partial degradation (45.8-93.1% mass loss) after 27 days researchgate.net. This suggests that the synthetic component's structure significantly influences aquatic biodegradation researchgate.net. The study also found a negative correlation between the polystyrene share in the copolymer and the degree of biodegradation researchgate.net.
Table 1: Summary of Environmental Fate for Acrylamide and Styrene Homopolymers
| Property | Polyacrylamide (PAAm) | Polystyrene (PS) | Inferred Behavior of this compound Copolymer |
|---|---|---|---|
| Mobility in Soil | High mobility of residual monomer semanticscholar.orgnih.gov. Polymer mobility depends on soil interaction. | Low to negligible. | Variable; depends on acrylamide/styrene ratio and soil type. |
| Persistence/Biodegradation | Polymer backbone is persistent; side chains can hydrolyze. Monomer is biodegradable semanticscholar.orgnih.gov. Some copolymers show microbial degradation nih.gov. | Highly persistent; very slow to biodegrade. | Likely persistent, with potential for slow degradation of the acrylamide portion, depending on microbial activity and copolymer structure nih.govresearchgate.net. |
| Aquatic Fate | Water-soluble forms can be transported in water. | Insoluble; persists as plastic debris. | Behavior depends on solubility. May exist as suspended particles or be transported in dissolved phase if soluble. |
| Bioaccumulation | No data available for the copolymer echemi.com. | Low potential for bioaccumulation of the polymer itself, but can fragment into microplastics. | Potential to form microplastics that can be ingested by organisms. |
Sustainable Polymer Design and End-of-Life Solutions
In response to growing environmental concerns, research efforts are increasingly focused on the sustainable design of polymers and effective end-of-life management strategies. For acrylamide-styrene copolymers, this involves two primary approaches: creating more environmentally benign polymers from renewable sources and developing efficient recycling or degradation pathways rsc.org.
Sustainable Polymer Design
A key strategy in sustainable polymer design is the replacement of petroleum-derived monomers with bio-based alternatives rsc.org. Styrene, a major fossil-fuel-derived monomer, has been a particular focus of this research. Lignin (B12514952), a complex polymer abundant in plant biomass, is a promising renewable feedstock for producing aromatic chemicals that can serve as styrene replacements researchgate.netrsc.org. Researchers have successfully synthesized 4-vinylphenol (B1222589) derivatives, which are bio-based styrene alternatives, from lignin building blocks researchgate.nettue.nl. These bio-based monomers can be polymerized using free-radical polymerization to create functional polystyrene alternatives researchgate.nettue.nl.
Another avenue involves using fatty acids from plant oils to create monomers that can replace or reduce the amount of styrene in resins udel.edu. For the acrylamide component, research is exploring the use of bio-based acrylic monomers derived from plant oils, such as soybean oil google.com. The goal is to produce materials with performance equal to or better than their petroleum-based counterparts rsc.org. These "drop-in" replacements or novel bio-based structures can significantly reduce the polymer's carbon footprint rsc.org.
End-of-Life Solutions
Effective end-of-life management is crucial for mitigating the environmental impact of polymers. For acrylamide-styrene copolymers, the strategies are largely dictated by the properties of the polystyrene component, which is not readily biodegradable.
Recycling: The most viable end-of-life solution for styrene-containing polymers is recycling. Two main methods exist:
Mechanical Recycling: This is the most common method, involving the recovery of plastic waste through processes like grinding, washing, and re-granulating. The basic polymer structure remains intact, but this process can be hampered by contamination, and the recycled material is often used in less valuable products youknowstyrene.org.
Advanced or Chemical Recycling: This approach uses technology to break down plastics into their basic chemical building blocks youknowstyrene.org. For polystyrene, pyrolysis is a promising technique. This process involves heating the polymer to high temperatures (over 450°C) in an oxygen-free environment to break it down into its constituent monomers sciencedaily.com. The recovered styrene monomer can then be purified and used to create new, virgin-quality polystyrene, creating a closed-loop system youknowstyrene.orgnih.gov. Recent research has identified an energy-efficient pyrolysis process with a potential yield of 60%, meaning 600 grams of 99% pure styrene monomer can be recovered from 1 kg of waste polystyrene sciencedaily.com.
Table 2: End-of-Life Solutions for Acrylamide-Styrene Copolymers
| End-of-Life Solution | Description | Advantages | Challenges |
|---|---|---|---|
| Mechanical Recycling | Waste polymer is physically processed (ground, washed, melted, reformed) into new products youknowstyrene.org. | Established technology; reduces landfill waste. | Downgrades material quality; sensitive to contamination youknowstyrene.org. |
| Advanced (Chemical) Recycling | Polymers are broken down into monomers (e.g., via pyrolysis) for repolymerization youknowstyrene.orgsciencedaily.com. | Recovers high-purity monomer for virgin-quality polymer production; can handle mixed plastic streams youknowstyrene.orgnih.gov. | Requires significant energy input; infrastructure is still developing sciencedaily.com. |
| Enhanced Biodegradation | Incorporating biodegradable components (e.g., starch) or cleavable linkages into the polymer structure to facilitate microbial breakdown nih.gov. | Reduces plastic persistence in the environment; aligns with circular economy principles rsc.org. | Difficult to achieve for styrene-based polymers; may compromise material properties; slow process researchgate.net. |
| Use of Bio-based Monomers | Synthesizing the polymer from renewable feedstocks like lignin or plant oils researchgate.netrsc.org. | Reduces reliance on fossil fuels; lower carbon footprint. | Higher cost and lower availability compared to petroleum-based monomers rsc.org. |
Future Research Directions and Emerging Trends
Development of Novel Monomer Derivatives and Co-monomers
The properties of acrylamide-styrene copolymers can be precisely tuned by incorporating novel monomer derivatives and co-monomers into the polymer chain. This approach allows for the introduction of specific functionalities, leading to materials with enhanced thermal stability, tailored solubility, and improved performance in various applications.
Researchers are actively exploring the use of functional monomers to create more sophisticated copolymers. For instance, the incorporation of temperature-stable monomers like sodium styrenesulfonate has been investigated to improve the performance of acrylamide (B121943) copolymers in high-temperature environments. nih.govacs.org Other strategies involve the use of monomers that provide steric hindrance to prevent hydrolysis, such as 2-acrylamide-2-methylpropanesulfonic acid (AMPS) and N-vinylpyrrolidone (NVP). nih.govacs.org The introduction of AMPS, along with styrene (B11656) and maleic anhydride (B1165640), has been used to create a high-temperature resistant molecular framework for drilling fluid applications. mdpi.com
Furthermore, the synthesis of entirely new monomer structures is a promising avenue. One study detailed the synthesis of a novel thiazole methacrylamide monomer (TMAAm) which was then copolymerized with styrene. bohrium.com This highlights the potential for creating a vast library of acrylamide-styrene based polymers with unique properties by designing and incorporating new monomeric units.
Table 1: Examples of Co-monomers and Their Effects on Acrylamide-Styrene Copolymers
| Co-monomer | Effect on Copolymer Properties | Reference |
| Sodium Styrene Sulfonate (SSS) | Enhanced thermal stability. nih.govacs.org | nih.govacs.org |
| 2-Acrylamide-2-methylpropanesulfonic acid (AMPS) | Hinders hydrolysis, improves high-temperature resistance. nih.govacs.orgmdpi.com | nih.govacs.orgmdpi.com |
| N-vinylpyrrolidone (NVP) | Hinders hydrolysis. nih.govacs.org | nih.govacs.org |
| Maleic Anhydride (MA) | Part of high-temperature resistant framework. mdpi.com | mdpi.com |
| Thiazole Methacrylamide (TMAAm) | Introduction of novel heterocyclic functionality. bohrium.com | bohrium.com |
Precision Polymerization for Complex Architectures and Sequence Control
The arrangement of monomers within a polymer chain, its architecture, and its molecular weight distribution are critical factors that dictate its macroscopic properties. Traditional free-radical polymerization offers limited control over these parameters. mdpi.com Consequently, the development and application of precision polymerization techniques are a major focus of current research.
Controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) are being employed to synthesize acrylamide-styrene copolymers with well-defined structures. mdpi.comnih.gov These techniques allow for the creation of complex architectures like block, comb, star, and hyperbranched polymers, which can exhibit superior properties compared to their linear counterparts. nih.govacs.org
For example, RAFT polymerization has been successfully used to synthesize star-like branched copolymers of acrylamide and sodium styrene sulfonate. nih.govacs.org This level of control enables the design of materials with tunable molecular weights and narrow dispersity, which is crucial for high-performance applications. nih.gov The ability to precisely control the sequence of monomer units opens up possibilities for creating materials with unprecedented functions. nih.govresearchgate.net
Integration with Smart Materials and Stimuli-Responsive Systems
"Smart" materials that can respond to external stimuli such as temperature, pH, light, or magnetic fields are a rapidly growing area of materials science. researchgate.netnih.gov Acrylamide-based polymers, particularly in the form of hydrogels, are at the forefront of this research due to their ability to undergo significant changes in their physical properties in response to environmental cues. dovepress.commdpi.com
The copolymerization of acrylamide and its derivatives with styrene offers a versatile platform for creating novel stimuli-responsive materials. researchgate.net For example, copolymers of N-isopropylacrylamide (a derivative of acrylamide) with styrene can form core-shell hydrogel microspheres that exhibit temperature sensitivity. researchgate.net These materials can be designed to have a lower critical solution temperature (LCST), causing them to change from a hydrophilic to a hydrophobic state above a certain temperature. dovepress.commdpi.com
This responsive behavior is being explored for a wide range of applications. The integration of pH-responsive monomers can create dual-responsive systems. researchgate.net For instance, the copolymerization of acrylamide with acrylic acid can yield pH-sensitive hydrogels. researchgate.net By combining different stimuli-responsive monomers, researchers can create multi-stimuli-responsive materials with complex and programmable behaviors. acs.org
Table 2: Stimuli-Responsive Systems Based on Acrylamide-Styrene Copolymers
| Stimulus | Responsive Monomer Component | Potential Application |
| Temperature | N-isopropylacrylamide (NIPAM) | Drug delivery, sensors. dovepress.commdpi.com |
| pH | Acrylic Acid (AAc), Styrene Sulfonic Acid | Drug delivery, actuators. researchgate.netdovepress.comresearchgate.net |
| Multiple Stimuli | Combination of responsive monomers | Advanced sensors, controlled release systems. acs.org |
Multiscale Modeling and Predictive Capabilities for Polymer Properties and Behavior
To accelerate the design and discovery of new materials, researchers are increasingly turning to computational tools. Multiscale modeling and simulation provide a powerful approach to understanding and predicting the properties and behavior of polymers across different length and time scales, from the atomic level to the macroscopic material. acs.orgtandfonline.com
For acrylamide-styrene copolymers, molecular simulation can offer deep insights into the relationship between their microstructure and macroscopic properties. mdpi.com By simulating the interactions between polymer chains and their environment at an atomic level, it is possible to predict key characteristics such as solubility, mechanical strength, and responsiveness to stimuli. mdpi.com
These computational models can guide the experimental synthesis of new polymers by allowing researchers to screen potential monomer combinations and predict their performance before they are synthesized in the lab. mdpi.com This not only saves time and resources but also provides a fundamental understanding of the underlying molecular mechanisms that govern the material's behavior. mdpi.com As computational power continues to increase, the accuracy and predictive capability of these models are expected to improve, making them an indispensable tool in the development of advanced acrylamide-styrene copolymers.
Sustainable Production Methods and Circular Economy Approaches for Acrylamide-Styrene Polymers
In response to growing environmental concerns, there is a significant push towards developing more sustainable and environmentally friendly methods for polymer production. coherentmarketinsights.com For acrylamide-styrene polymers, this involves a multi-faceted approach that addresses the entire life cycle of the material, from raw material sourcing to end-of-life management.
One key area of research is the development of greener manufacturing techniques. This includes the use of water-based production processes to minimize the use of volatile organic compounds (VOCs). coherentmarketinsights.comvaepolymers.com Additionally, efforts are being made to improve the efficiency of polymerization reactions to reduce waste and energy consumption. coherentmarketinsights.com
The sourcing of raw materials is another critical aspect of sustainability. Researchers are exploring the use of bio-based feedstocks as an alternative to traditional petroleum-derived monomers. coherentmarketinsights.comvaepolymers.com While the complete replacement of fossil fuels is a long-term goal, a "mass balance" approach, which combines renewable and fossil feedstocks, is a more immediately viable option. researchgate.net
Furthermore, the principles of a circular economy are being applied to acrylamide-styrene polymers. This involves designing polymers that are more easily recyclable or biodegradable. Developing effective recycling processes for these materials is a key challenge that needs to be addressed to minimize their environmental impact.
Q & A
Basic Question: How can reaction conditions be optimized for synthesizing Prop-2-enamide derivatives?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) may enhance reaction rates but risk side reactions. Lower temperatures (25–40°C) improve selectivity for specific intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in amidation reactions, while non-polar solvents (toluene) reduce byproduct formation .
- Catalysts : Use palladium catalysts for cross-coupling reactions or acid/base catalysts for hydrolysis, depending on the target functional group .
Example Data Table :
| Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Temperature | 25°C, 50°C, 80°C | 50°C | 78 | 95% |
| Solvent | DMF, THF, Toluene | DMF | 85 | 98% |
Basic Question: What analytical techniques confirm the structural integrity of Prop-2-enamide derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for vinyl protons (δ 5.5–6.5 ppm) and amide NH (δ 8.0–10.0 ppm). Compare coupling constants (J = 12–16 Hz for trans alkenes) to confirm stereochemistry .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 289.12 for C₁₄H₂₂N₂O₂) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
Advanced Question: How to investigate the mechanism of action of Prop-2-enamide derivatives in biological systems?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes/receptors. For example, measure K_d values for inhibition of cyclooxygenase-2 (COX-2) .
- Cellular Models : Perform dose-response studies in immortalized cell lines (e.g., HEK293) to assess anti-inflammatory activity via IL-6 suppression .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the enamide group and active sites of target proteins .
Advanced Question: How to resolve contradictions in published data on styrene’s biological effects?
Methodological Answer:
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., identical exposure doses, cell lines, or animal models) .
- Meta-Analysis : Pool data from multiple studies (e.g., SIRC reports) to identify confounding variables (e.g., metabolic polymorphisms in styrene detoxification) .
- Mechanistic Studies : Use knockout models (e.g., CYP2E1-deficient mice) to isolate metabolic pathways responsible for styrene toxicity .
Advanced Question: How to design experiments assessing copolymerization of Prop-2-enamide and styrene?
Methodological Answer:
- Reactivity Ratios : Determine monomer reactivity ratios (r₁, r₂) via the Mayo-Lewis equation using FTIR or NMR to track consumption rates .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to measure glass transition temperatures (T_g) and assess copolymer stability .
- Kinetic Studies : Monitor free-radical initiation (e.g., AIBN) under inert atmospheres to minimize side reactions .
Basic Question: What protocols ensure reproducibility in Prop-2-enamide synthesis?
Methodological Answer:
- Detailed Documentation : Record exact molar ratios, solvent purity grades, and stirring speeds .
- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) to monitor reaction progression .
- Peer Review : Share synthetic protocols with collaborators for independent verification .
Advanced Question: How to evaluate the environmental impact of styrene degradation byproducts?
Methodological Answer:
- LC-MS/MS Analysis : Quantify styrene oxide and phenylglyoxylic acid in wastewater samples using EPA Method 8270 .
- Ecotoxicity Assays : Expose Daphnia magna to degradation products and measure LC₅₀ values .
- Lifecycle Assessment (LCA) : Model emissions from industrial processes using software like SimaPro .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
